4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound featuring a 1,3,4-oxadiazole ring, a sulfide linkage, and a cyclohexyl group
Scientific Research Applications
4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation
Substitution: Alkyl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Functionalized benzyl and cyclohexyl derivatives
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)phenol
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to its combination of a 1,3,4-oxadiazole ring and a sulfide linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS/c1-3-4-5-6-17-11-13-19(14-12-17)20-22-23-21(24-20)25-15-18-9-7-16(2)8-10-18/h7-10,17,19H,3-6,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJIVJKXPBZOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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